2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide
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Overview
Description
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide involves multiple steps. One common method includes the reaction of 3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidine-2-thiol with N-(4-tert-butylphenyl)acetamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-phenylacetamide
- 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-phenylethyl)acetamide
Uniqueness
What sets 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-tert-butylphenyl)acetamide apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C25H29N3O2S2 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H29N3O2S2/c1-5-14-28-23(30)21-18-8-6-7-9-19(18)32-22(21)27-24(28)31-15-20(29)26-17-12-10-16(11-13-17)25(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3,(H,26,29) |
InChI Key |
PKWHLYCJFYIBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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